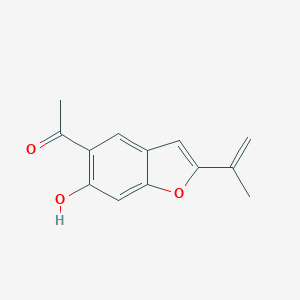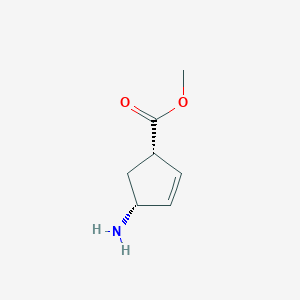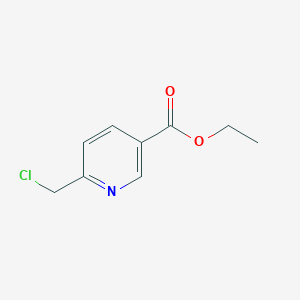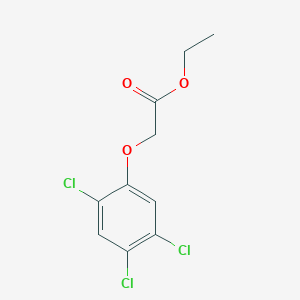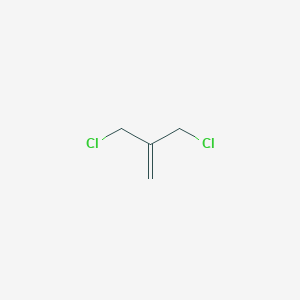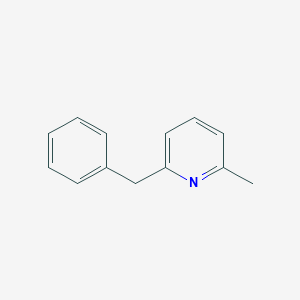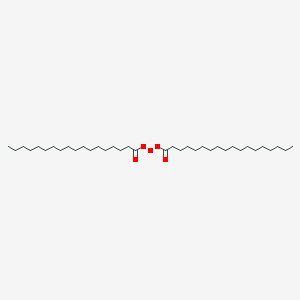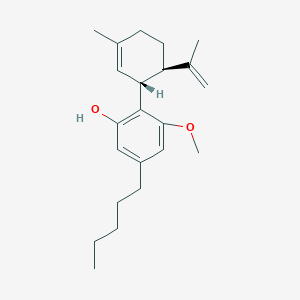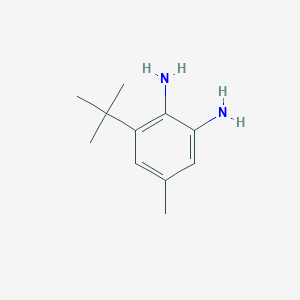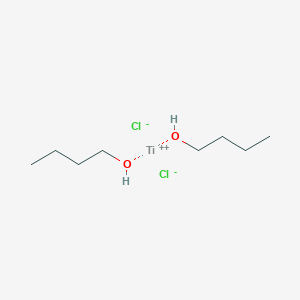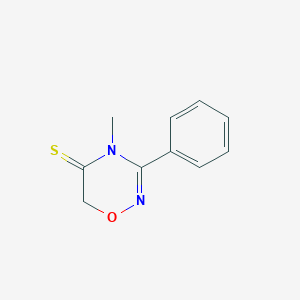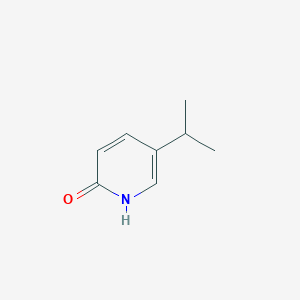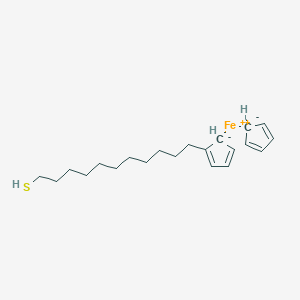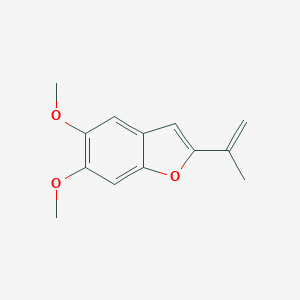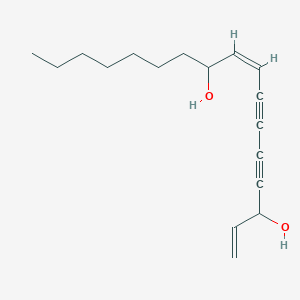
Seselidiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seselidiol is a polyacetylene compound that has been isolated from the roots of Seseli mairei . It is also known by its chemical formula C17H24O2 . It has been used as herbal remedies for human inflammation, swelling, rheumatism, pain, and common cold in folk medicine .
Synthesis Analysis
The synthesis of Seselidiol involves the use of a vinyl-telluride for the preparation of the Z double bond present in the natural product . The synthetic procedure comprised the stereoselective reduction of a ketone functionality in an ene–yne–one employing CBS as a catalyst and a Cadiot–Chodkiewicz coupling reaction as the key reaction steps . A common aldehyde intermediate has been used for the synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Seselidiol include the stereoselective reduction of a ketone functionality in an ene–yne–one and a Cadiot–Chodkiewicz coupling reaction . The influence of protecting groups on the synthesis of regio- and stereodefined vinyl tellurides derived from the reaction of BuTeNa and propargylic- or homo-propargylic alcohols showed that TIPS silyl ether is useful as a regiodirecting group .Aplicaciones Científicas De Investigación
Anticancer and Chemopreventive Activity
Seselidiol, along with other selenocompounds, has shown promising potential in cancer prevention and treatment. Various studies have highlighted the anticancer and chemopreventive activities of these compounds, including selenides and diselenides, which possess properties like antioxidant, prooxidant, redox-modulating, chemopreventive, and cytotoxic activities (Álvarez-Pérez et al., 2018).
Biomaterials for Controlled Release and Enzyme Mimics
Research on selenium-containing polymers, which include seselidiol derivatives, suggests their potential as biomaterials for controlled drug release and as synthetic enzyme mimics. These polymers can respond to physiological conditions, making them suitable for mild-responsive drug delivery vehicles (Xu, Cao, & Zhang, 2013).
Synthesis Applications
Studies on seselidiol derivatives like seselin have explored their use in the synthesis of other compounds. For instance, research on the synthesis of (±)-cis-Khellactone using oxidative ruthenium on seselin highlights the role of seselidiol derivatives in facilitating complex chemical syntheses (Han Daxiong, 2010).
Enhancement of Anti-Leishmanial Activity
The cocrystal of seselin with thiourea, derived from seselidiol, exhibited enhanced anti-leishmanial activity. This indicates the potential of seselidiol derivatives in developing more effective treatments against leishmaniasis (Hussain et al., 2018).
Anti-inflammatory and Antinociceptive Properties
Seselidiol derivatives have been studied for their anti-inflammatory and antinociceptive activities. These properties support their use in treatments for inflammatory disorders and pain management (Kuepeli, Tosun, & Yeşilada, 2006).
Potential Therapeutic Applications
The inhibition of pro-inflammatory mediators by seselidiol derivatives like samidin suggests their potential as therapeutic agents for various inflammatory diseases (Khan et al., 2014).
Antifungal and Cytotoxic Activities
Research on the essential oils of Seseli species, which include seselidiol derivatives, highlights their antifungal activities and cytotoxic properties, indicating potential applications in antimicrobial treatments and safety considerations for human use (Gonçalves et al., 2012).
Immunomodulatory Agent
Seselin, derived from seselidiol, has shown effects on cell proliferation and cytokine production, suggesting its role as an immunomodulatory agent. This indicates potential applications in regulating immune responses (Tsai et al., 2008).
Antiviral Potential
Seselidiol derivatives have been evaluated for their antiviral properties, particularly against SARS-CoV-2, suggesting their potential use in developing treatments for COVID-19 (Nivetha et al., 2020).
Propiedades
Número CAS |
132075-01-5 |
|---|---|
Nombre del producto |
Seselidiol |
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
(8Z)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12- |
Clave InChI |
DSVMWGREWREVQQ-QINSGFPZSA-N |
SMILES isomérico |
CCCCCCCC(/C=C\C#CC#CC(C=C)O)O |
SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
SMILES canónico |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
Otros números CAS |
63910-76-9 |
Sinónimos |
heptadeca-1,8-diene-4,6-diyne-3,10-diol seselidiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



